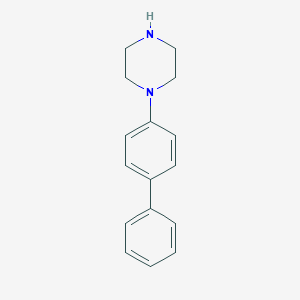
4-(苄氧基)-2-氟苯胺
描述
4-(Benzyloxy)-2-fluoroaniline, also known as 4-BFA, is an important intermediate in the synthesis of several pharmaceuticals and agrochemicals. It is also used as a starting material in the preparation of various fluorinated derivatives. 4-BFA is a colorless liquid, with a melting point of -40°C and a boiling point of 216°C. It has a molecular weight of 206.2 g/mol and a density of 1.14 g/cm3. It is soluble in most organic solvents, including ethanol, acetone, and ethyl acetate.
科学研究应用
Pharmaceutical Research
4-(Benzyloxy)-2-fluoroaniline: is utilized in the synthesis of various pharmaceutical compounds due to its potential biological activity. It has been involved in the development of molecules with antimicrobial and anti-inflammatory properties . This compound serves as a building block in the design of drugs that target specific receptors or enzymes within the body.
Material Science
In material science, 4-(Benzyloxy)-2-fluoroaniline derivatives are explored for their electrical and optical properties. They are used in the creation of novel materials with potential applications in electronics and photonics .
Analytical Chemistry
This compound is employed in analytical chemistry as a standard or reagent for the development of new analytical methods. Its stable structure allows for accurate calibration in various chemical analyses .
Biological Studies
4-(Benzyloxy)-2-fluoroaniline: plays a significant role in biological research, particularly in molecular biology and biochemistry. It is used in the study of protein interactions and enzyme kinetics .
Environmental Studies
Researchers use 4-(Benzyloxy)-2-fluoroaniline in environmental studies to understand the behavior of similar organic compounds in ecosystems. It helps in assessing the impact of industrial compounds on the environment .
Industrial Applications
Due to its chemical stability and reactivity, 4-(Benzyloxy)-2-fluoroaniline is used in various industrial applications, including the synthesis of dyes, pigments, and other specialty chemicals .
Antioxidant and Antimicrobial Activity
The compound has been studied for its antioxidant properties, which are crucial in the development of treatments for oxidative stress-related diseases. Additionally, its antimicrobial activity is of interest for creating new antibiotics .
Catalysis
In the field of catalysis, 4-(Benzyloxy)-2-fluoroaniline derivatives are investigated for their ability to act as catalysts in organic reactions, potentially leading to more efficient and environmentally friendly chemical processes .
作用机制
Target of Action
4-(Benzyloxy)-2-fluoroaniline is a chemical compound that has been used in various chemical reactions, including the Suzuki–Miyaura coupling . This reaction is a type of palladium-catalyzed cross-coupling reaction, which is widely used in organic synthesis to form carbon-carbon bonds . The primary target of 4-(Benzyloxy)-2-fluoroaniline in this reaction is the palladium catalyst, which facilitates the bond formation .
Mode of Action
The mode of action of 4-(Benzyloxy)-2-fluoroaniline involves its interaction with the palladium catalyst in the Suzuki–Miyaura coupling reaction . The compound acts as an organoboron reagent, which is known for its stability, ease of preparation, and environmentally benign nature . It undergoes transmetalation with palladium (II) complexes, contributing to the formation of the new carbon-carbon bond .
Biochemical Pathways
The biochemical pathways affected by 4-(Benzyloxy)-2-fluoroaniline are primarily related to the Suzuki–Miyaura coupling reaction . This reaction is part of a broader class of reactions known as cross-coupling reactions, which are fundamental in organic synthesis and are used to construct carbon-carbon bonds . The downstream effects of this reaction include the synthesis of various organic compounds, which can be used in pharmaceuticals, agrochemicals, and materials science .
Pharmacokinetics
It’s worth noting that the compound’s use in reactions like the suzuki–miyaura coupling suggests that it is stable under the reaction conditions . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would depend on various factors, including its chemical structure and the specific conditions under which it is used.
Result of Action
The result of the action of 4-(Benzyloxy)-2-fluoroaniline in the Suzuki–Miyaura coupling reaction is the formation of a new carbon-carbon bond . This allows for the synthesis of a wide range of organic compounds . The compound’s action thus contributes to the versatility and utility of the Suzuki–Miyaura coupling reaction in organic synthesis .
Action Environment
The action of 4-(Benzyloxy)-2-fluoroaniline is influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction in which it participates is known for its mild and functional group tolerant reaction conditions . This means that the reaction can proceed in a variety of environments and can tolerate a wide range of functional groups . The stability of 4-(Benzyloxy)-2-fluoroaniline also suggests that it can maintain its efficacy under various conditions .
属性
IUPAC Name |
2-fluoro-4-phenylmethoxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FNO/c14-12-8-11(6-7-13(12)15)16-9-10-4-2-1-3-5-10/h1-8H,9,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDMVHDKRUHLVKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=C(C=C2)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20467636 | |
| Record name | 4-benzyloxy-2-fluoroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20467636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Benzyloxy)-2-fluoroaniline | |
CAS RN |
190060-72-1 | |
| Record name | 4-benzyloxy-2-fluoroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20467636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


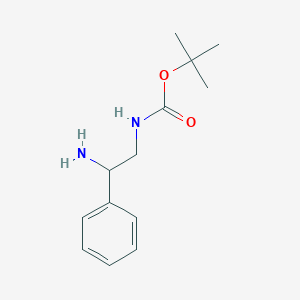
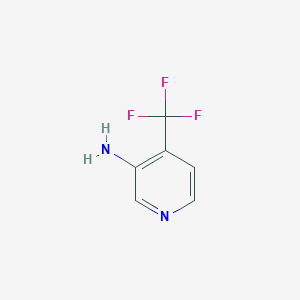

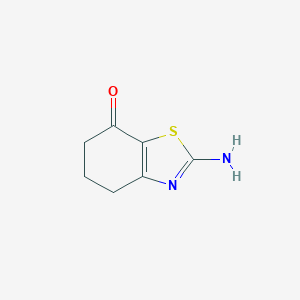
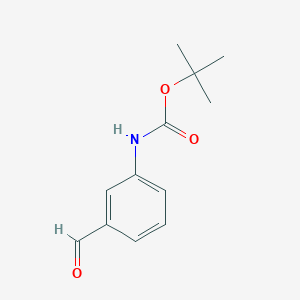

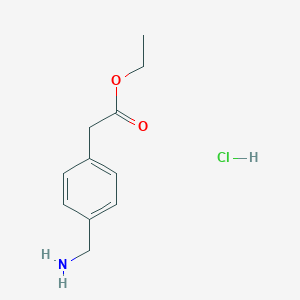
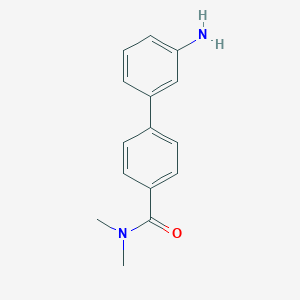
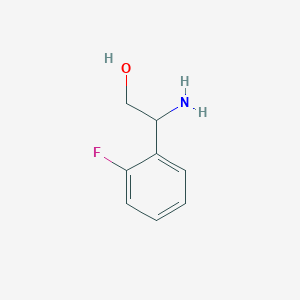
![[2-(2-Amino-phenyl)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B112138.png)
![2-(8-(tert-Butoxycarbonyl)-4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decan-3-yl)acetic acid](/img/structure/B112140.png)
